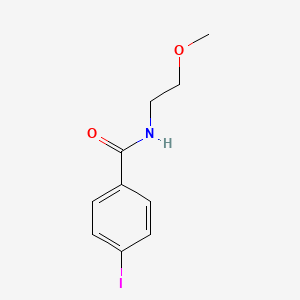
4-butoxy-N-(3,4-dichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(3,4-dichlorophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDCPB, and its molecular formula is C17H18Cl2N2O2.
Applications De Recherche Scientifique
4-butoxy-N-(3,4-dichlorophenyl)benzamide has been extensively studied for its potential applications in various fields. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been studied for its potential use as a pesticide and insecticide due to its ability to inhibit acetylcholinesterase activity in insects.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(3,4-dichlorophenyl)benzamide is not fully understood. It is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it inhibits acetylcholinesterase activity in insects, leading to paralysis and death.
Biochemical and Physiological Effects:
4-butoxy-N-(3,4-dichlorophenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to cell death. In insects, it inhibits acetylcholinesterase activity, leading to paralysis and death. However, its effects on human health are not well understood, and further research is needed to determine its safety and potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxy-N-(3,4-dichlorophenyl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it has potential applications as a pesticide and insecticide. However, its effects on human health are not well understood, and further research is needed to determine its safety and potential toxicity.
Orientations Futures
There are several future directions for research on 4-butoxy-N-(3,4-dichlorophenyl)benzamide. One area of research is the development of more efficient synthesis methods to achieve higher yields and purity of the compound. Additionally, further studies are needed to determine its safety and potential toxicity in humans. Furthermore, its potential applications as a pesticide and insecticide need to be explored further. Finally, its mechanism of action needs to be fully understood to develop more effective cancer treatments.
Conclusion:
In conclusion, 4-butoxy-N-(3,4-dichlorophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity of the compound. It has been extensively studied for its potential applications as an antitumor agent, pesticide, and insecticide. However, its effects on human health are not well understood, and further research is needed to determine its safety and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(3,4-dichlorophenyl)benzamide involves the reaction between 3,4-dichloroaniline and 4-butoxybenzoyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. This method has been optimized to achieve high yields and purity of the compound.
Propriétés
IUPAC Name |
4-butoxy-N-(3,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUSBZCLUMMEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3,4-dichlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5170852.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5170860.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5170864.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170865.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)

![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B5170923.png)

![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)